An In-Depth Technical Guide to Deracoxib-d3: Structure, Properties, and Applications in Research
An In-Depth Technical Guide to Deracoxib-d3: Structure, Properties, and Applications in Research
This guide provides a comprehensive technical overview of Deracoxib-d3, a deuterated analog of the selective cyclooxygenase-2 (COX-2) inhibitor, Deracoxib. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of Deracoxib-d3, its mechanism of action, and its critical applications in modern pharmaceutical research, with a focus on pharmacokinetic and metabolic studies.
Introduction: The Significance of Isotopic Labeling in Drug Development
Isotopically labeled compounds are indispensable tools in drug discovery and development. The substitution of one or more atoms of a drug molecule with their stable isotopes, such as deuterium (²H or D), provides a powerful means to trace, quantify, and characterize the metabolic fate of a drug candidate without altering its fundamental chemical reactivity. Deracoxib-d3 exemplifies the utility of this approach, serving as a crucial internal standard for the highly sensitive and selective quantification of Deracoxib in complex biological matrices.[1][2]
Chemical Structure and Physicochemical Properties
Deracoxib-d3 is structurally identical to Deracoxib, with the exception of three deuterium atoms replacing the three hydrogen atoms on the methoxy group attached to the phenyl ring.[1] This specific and metabolically stable labeling results in a precise mass shift, enabling its differentiation from the unlabeled drug in mass spectrometry-based assays.
Chemical Structure
The chemical structure of Deracoxib-d3 is illustrated below.
Caption: Chemical structure of Deracoxib-d3.
Physicochemical Properties
A summary of the key physicochemical properties of Deracoxib and Deracoxib-d3 is presented in the table below for easy comparison.
| Property | Deracoxib | Deracoxib-d3 | Reference(s) |
| IUPAC Name | 4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide | 4-[3-Difluoromethyl-5-(3-fluoro-4-methoxy-D3-phenyl)-pyrazol-1-yl]benzenesulfonamide | [3],[2] |
| Chemical Formula | C₁₇H₁₄F₃N₃O₃S | C₁₇H₁₁D₃F₃N₃O₃S | [3],[1] |
| Molecular Weight | 397.37 g/mol | 400.40 g/mol | [4],[2] |
| CAS Number | 169590-41-4 | 2012598-48-8 | [3],[2] |
| Appearance | Light tan solid | Not specified, expected to be similar to Deracoxib | [4] |
| Melting Point | 159-161 °C | Not specified, expected to be similar to Deracoxib | [4][5] |
| Solubility | Soluble in DMSO and Methanol | Soluble in common LC-MS solvents | [6],[2] |
| Isotopic Purity | N/A | >99.0 atom% D | [2] |
Mechanism of Action: Selective COX-2 Inhibition
Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the coxib class.[6][7] Its therapeutic effects are derived from the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8][9]
The Cyclooxygenase Enzymes
There are two primary isoforms of the cyclooxygenase enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and are involved in platelet aggregation and renal blood flow.[9][10]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[8][9]
Selective Inhibition by Deracoxib
Deracoxib exhibits a higher selectivity for inhibiting COX-2 over COX-1.[6][11] This selectivity is the cornerstone of its therapeutic profile, as it allows for the reduction of inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[12] The mechanism of action is depicted in the following diagram.
Caption: Mechanism of action of Deracoxib-d3 as a selective COX-2 inhibitor.
Synthesis of Deracoxib-d3
The synthesis of Deracoxib-d3 typically involves the deuteration of the parent compound, Deracoxib.[1] A general synthetic scheme is outlined below.
General Synthetic Approach
The synthesis of Deracoxib itself involves the reaction of 4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione with p-hydrazinylbenzenesulfonamide hydrochloride.[5][6]
The deuterated analog, Deracoxib-d3, is synthesized from Deracoxib by replacing the hydrogen atoms of the methoxy group with deuterium atoms.[1] This can be achieved through various chemical methods, such as using deuterated reagents in the final steps of the synthesis or through a hydrogen-deuterium exchange reaction on the final Deracoxib molecule under specific catalytic conditions.[1]
Caption: General synthetic pathway for Deracoxib and its deuteration to Deracoxib-d3.
Applications in Research and Development
The primary application of Deracoxib-d3 is as an internal standard in bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2]
Pharmacokinetic Studies
Accurate quantification of drug concentrations in biological fluids over time is fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In such studies, an internal standard is crucial to correct for variations in sample preparation and instrument response.
Deracoxib-d3 is an ideal internal standard for Deracoxib because:
-
Similar Physicochemical Properties: It co-elutes with Deracoxib in most reversed-phase liquid chromatography systems.
-
Mass Difference: The +3 Da mass difference allows for its distinct detection from the unlabeled drug by the mass spectrometer.
-
Metabolic Stability: The deuterium labeling on the methoxy group is at a metabolically inert position, ensuring that it behaves similarly to Deracoxib during sample processing and analysis.[1]
Therapeutic Drug Monitoring and Bioequivalence Studies
Deracoxib-d3 is also employed in therapeutic drug monitoring to ensure that drug concentrations remain within the desired therapeutic window. Furthermore, it is essential in bioequivalence studies to compare the bioavailability of different formulations of Deracoxib.
Analytical Methodologies
The quantification of Deracoxib in biological matrices is predominantly achieved using LC-MS/MS. A typical protocol is outlined below.
Quantitative Analysis of Deracoxib in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of Deracoxib in plasma using Deracoxib-d3 as an internal standard.
6.1.1. Materials and Reagents
-
Deracoxib analytical standard
-
Deracoxib-d3 (Internal Standard - IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Blank plasma from the relevant species
6.1.2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (or calibration standard/quality control sample) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Deracoxib-d3).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
6.1.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of Deracoxib and IS from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Deracoxib: To be optimizedDeracoxib-d3: To be optimized |
Note: The specific MRM transitions must be optimized for the instrument being used.
Caption: A typical workflow for the LC-MS/MS analysis of Deracoxib in plasma.
Safety and Handling
Standard laboratory safety precautions should be observed when handling Deracoxib-d3. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Deracoxib-d3 is a vital tool for researchers and scientists in the pharmaceutical industry. Its use as an internal standard in bioanalytical assays enables the accurate and precise quantification of Deracoxib, which is essential for pharmacokinetic, bioavailability, and bioequivalence studies. The principles and methodologies described in this guide provide a solid foundation for the effective utilization of Deracoxib-d3 in drug development programs.
References
- EvitaChem. (n.d.). Buy Deracoxib-d3 (EVT-1507129).
-
National Center for Biotechnology Information. (n.d.). Deracoxib. PubChem. Retrieved from [Link]
- Plumb, D. C. (n.d.). DERACOXIB Veterinary—Systemic. In Plumb's Veterinary Drug Handbook.
-
DrugFuture. (n.d.). Deracoxib. Retrieved from [Link]
-
Wikipedia. (n.d.). Deracoxib. Retrieved from [Link]
-
BDG Synthesis. (n.d.). Deracoxib-d3 | CAS Number: 169590-41-4 (unlabelled). Retrieved from [Link]
-
DailyMed. (n.d.). DERAMAXX (deracoxib) tablet, chewable. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021, March 1). DISSOLUTION METHOD DEVELOPMENT AND VALIDATION FOR DERACOXIB CHEWABLE TABLET USING UV SPECTROPHOTOMETRIC METHOD. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine[2]. Retrieved from [Link]
-
Drugs.com. (2026, March 1). Deramaxx Chewable Tablets for Dogs. Retrieved from [Link]
-
Veterinary Partner. (2024, August 26). Deracoxib (Deramaxx). Retrieved from [Link]
-
ResearchGate. (n.d.). Efficacy and Safety of Deracoxib for the Control of Postoperative Pain and Inflammation Associated with Dental Surgery in Dogs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Efficacy and Safety of Deracoxib for the Control of Postoperative Pain and Inflammation Associated with Dental Surgery in Dogs. PubMed Central. Retrieved from [Link]
-
VetFolio. (n.d.). Effect of Deracoxib, a New COX-2 Inhibitor, on the Prevention of Lameness Induced by Chemical Synovitis in Dogs. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Deracoxib-D3 - Traceable Reference Standard for Analytical Calibration (CAS 2012598-48-8) [witega.de]
- 3. Deracoxib | C17H14F3N3O3S | CID 3058754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Deracoxib [drugfuture.com]
- 5. echemi.com [echemi.com]
- 6. Deracoxib | 169590-41-4 [chemicalbook.com]
- 7. Deracoxib - Wikipedia [en.wikipedia.org]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. Deramaxx™ (deracoxib) [dailymed.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. ijpsr.com [ijpsr.com]
- 12. medchemexpress.com [medchemexpress.com]
